
(2R,3R)-Butanediol bis(methanesulfonate)
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Butanediol bis(methanesulfonate) involves the reaction of 2,3-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and results in the formation of the dimethanesulfonate ester.
Industrial Production Methods: Industrial production of (2R,3R)-Butanediol bis(methanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (2R,3R)-Butanediol bis(methanesulfonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone (methyl ethyl ketone).
Dehydration: It can undergo dehydration to form butene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Dehydration: Dehydration reactions typically require acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.
Major Products:
Oxidation: The major product is butanone.
Dehydration: The major product is butene.
Aplicaciones Científicas De Investigación
(2R,3R)-Butanediol bis(methanesulfonate) has a wide range of applications in scientific research, including:
Mecanismo De Acción
(2R,3R)-Butanediol bis(methanesulfonate) exerts its effects by alkylating DNA, leading to the cross-linking of DNA strands and inhibition of DNA replication . This results in the disruption of cell division and ultimately cell death. The primary molecular targets are the DNA molecules within rapidly dividing cancer cells .
Comparación Con Compuestos Similares
1,4-Butanediol, dimethanesulfonate:
2,3-Butanediol: A platform chemical with various industrial applications.
Uniqueness: (2R,3R)-Butanediol bis(methanesulfonate) is unique due to its specific use as an alkylating agent in chemotherapy. Its ability to cross-link DNA strands makes it particularly effective in treating certain types of cancer .
Propiedades
Número CAS |
26439-19-0 |
|---|---|
Fórmula molecular |
C6H14O6S2 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
3-methylsulfonyloxybutan-2-yl methanesulfonate |
InChI |
InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3 |
Clave InChI |
WRAXODRAAIYKAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
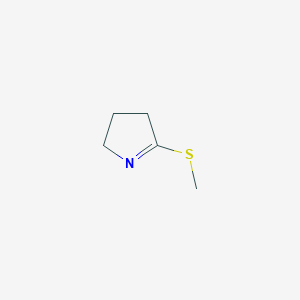
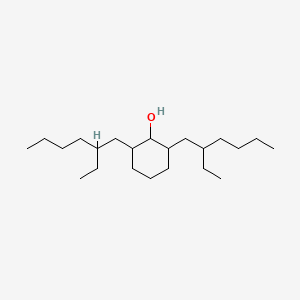
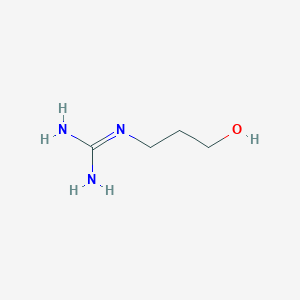


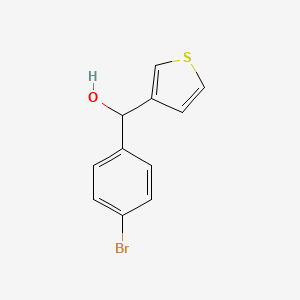
![2-[1-(Methylamino)ethylidene]propanedinitrile](/img/structure/B8757511.png)
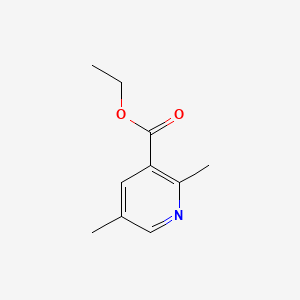


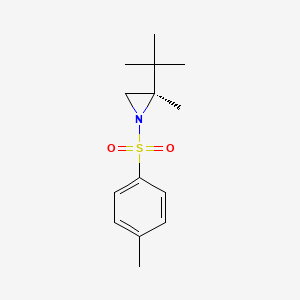
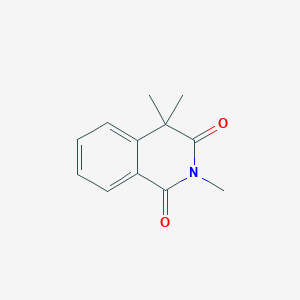
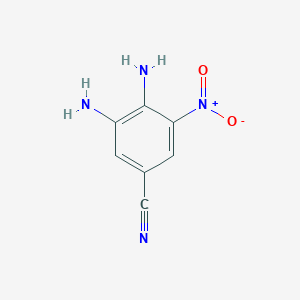
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)
